Calcium bis(4-hydroxybutyrate)

Description

Contextualization of 4-Hydroxybutyric Acid as a Physiologically Relevant Metabolite

4-Hydroxybutyric acid, commonly known as gamma-hydroxybutyric acid (GHB), is a short-chain fatty acid that is naturally present in mammalian systems, including the human brain. hmdb.cawikipedia.orgt3db.calmdb.ca It functions as a neurotransmitter and neuromodulator in the central nervous system. wikipedia.orglmdb.carupahealth.com GHB is intrinsically linked to the metabolism of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. hmdb.carupahealth.com It is synthesized from GABA and can be metabolized to succinic semialdehyde, which then enters the tricarboxylic acid (TCA) cycle as succinic acid. rupahealth.comnih.gov This metabolic pathway highlights its role in cellular energy production.

The physiological actions of 4-hydroxybutyric acid are mediated through its interaction with specific receptors, including the high-affinity GHB receptor and, to a lesser extent, the GABA-B receptor. wikipedia.orgebi.ac.uk The presence of 4-hydroxybutyric acid and its metabolic pathways are crucial for normal neurological function. In certain metabolic disorders, such as succinic semialdehyde dehydrogenase deficiency, elevated levels of GHB can be observed, indicating its central role in metabolic regulation. hmdb.ca Beyond its role in mammals, 4-hydroxybutyric acid is also recognized as a microbial metabolite. hmdb.carupahealth.com

| Metabolic Pathway of 4-Hydroxybutyric Acid | | :--- | :--- | | Precursor | Gamma-aminobutyric acid (GABA) hmdb.carupahealth.com | | Synthesis | Synthesized from GABA by the enzyme GABA-transaminase. rupahealth.com | | Metabolism | Metabolized to succinic semialdehyde, which is then converted to succinic acid and enters the tricarboxylic acid (TCA) cycle. rupahealth.comnih.gov | | Receptor Interaction | Acts as an agonist at the GHB receptor and a weak agonist at the GABA-B receptor. wikipedia.orgebi.ac.uk |

Rationale for Investigating Calcium Salt Derivatives in Biomedical and Materials Science Research

The formulation of active compounds as salts is a fundamental strategy in pharmaceutical and materials science to modify their physicochemical properties. nih.gov Calcium salts are frequently employed for weakly acidic compounds to alter characteristics such as solubility, stability, and dissolution rate. nih.gov The choice of a calcium salt can either increase aqueous solubility or be used to create less soluble forms for applications like suspension formulations. nih.gov

In biomedical research , calcium salt derivatives are investigated for their potential therapeutic benefits and their role in biocompatibility. Calcium is an essential mineral for bone health, and calcium salts are studied in formulations for conditions like osteoporosis. acs.org Furthermore, the precipitation of calcium salts, such as hydroxyapatite (B223615) and calcite, is a key process in the formation of hard tissues, a principle applied in the development of certain intracanal medicaments in dentistry. nih.gov

In materials science , calcium salts serve as functional additives to engineer advanced materials. For instance, the incorporation of calcium salts into polymer matrices can modulate drug release profiles. sunderland.ac.uk In the field of tissue engineering, calcium-based compounds like calcium silicate (B1173343) and calcium carbonate are used to create composite scaffolds. researchgate.netnih.gov These additions can enhance the mechanical properties and bioactivity of biodegradable polymers like polyhydroxyalkanoates (PHAs)—a family of polyesters that includes copolymers containing 4-hydroxybutyrate units. researchgate.netnih.govresearchgate.net The presence of calcium can promote cell proliferation and differentiation, improving the suitability of these scaffolds for bone regeneration. nih.gov The investigation of copolymers like poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] for medical applications underscores the interest in materials that degrade into naturally occurring metabolites like 4HB. researchgate.netresearchgate.net

| Properties of Calcium bis(4-hydroxybutyrate) | |

| Chemical Name | Calcium bis(4-hydroxybutyrate) chemicalbook.com |

| Synonyms | Oxybate calcium, γ-Hydroxybutyrate Calcium Salt, Bis(4-hydroxybutanoic acid)calcium salt cymitquimica.comchemicalbook.com |

| CAS Number | 82316-97-0 chemicalbook.comepa.gov |

| Molecular Formula | C₈H₁₄CaO₆ cymitquimica.comchemical-suppliers.eu |

| Molecular Weight | 246.27 g·mol⁻¹ chemical-suppliers.eu |

| Physical Description | White to Off-White Solid chemicalbook.comchemical-suppliers.eu |

| Melting Point | 168-170°C chemical-suppliers.eu |

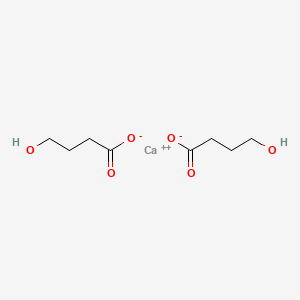

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

82316-97-0 |

|---|---|

Molecular Formula |

C8H14CaO6 |

Molecular Weight |

246.27 g/mol |

IUPAC Name |

calcium;4-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ca/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |

InChI Key |

AZRRVLSHRWGNRS-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Calcium 4 Hydroxybutyrate

Advanced Synthesis Techniques for Calcium bis(4-hydroxybutyrate)

The synthesis of Calcium bis(4-hydroxybutyrate) is commonly achieved through the hydrolysis of its corresponding lactone, γ-butyrolactone (GBL), also known as 4-butyrolactone. This reaction involves the ring-opening of the GBL molecule in the presence of a base. A well-established method utilizes calcium hydroxide (B78521) as the base.

The process involves adding an aqueous suspension of calcium hydroxide in portions to 4-butyrolactone while stirring. google.com The reaction is exothermic, causing the mixture to warm up; therefore, the addition of the calcium hydroxide suspension is controlled to prevent boiling. google.com Following the reaction, the solution is typically treated to remove any unreacted starting materials or impurities, yielding an aqueous solution of the calcium salt of 4-hydroxybutyric acid.

A significant challenge in the production of solid Calcium 4-hydroxybutyrate is its tendency to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment. To overcome this, specific controlled crystallization methods have been developed to produce stable, non-hygroscopic forms.

One effective strategy involves crystallizing the salt from an aqueous solution at a specific temperature. Crystallization at temperatures below approximately 80°C has been shown to yield a water-free, non-hygroscopic product. google.comgoogle.com The process can be further enhanced by the addition of a non-solvent, such as acetone (B3395972), to the aqueous solution before or during the crystallization step. google.com After crystallization, the crystals are collected and washed with solvents like methanol (B129727) and acetone before being dried at elevated temperatures (e.g., 60° to 80°C). google.com The resulting product is a stable, water-free salt that does not attract atmospheric water upon storage. google.com An alternative approach involves the recrystallization of Calcium 4-hydroxybutyrate from an organic solution to achieve the desired non-hygroscopic, non-hydrated form. google.com

| Parameter | Condition | Outcome |

| Crystallization Temperature | Less than 80°C | Water-free, non-hygroscopic salt google.comgoogle.com |

| Additive | Non-solvent (e.g., Acetone) | Enhances crystallization of non-hygroscopic form google.com |

| Post-Crystallization | Washing with methanol and acetone; drying at 60-80°C | Pure, dry, stable product google.com |

| Alternative Method | Recrystallization from an organic solution | Non-hygroscopic, non-hydrated salt google.com |

While Calcium bis(4-hydroxybutyrate) is achiral, there is significant interest in the stereoselective synthesis of related chiral compounds, such as the calcium salt of (R)-3-hydroxybutyric acid. Conventional chemical synthesis often results in a racemic mixture, whereas biological processes or stereoselective chemical methods can yield products with high optical purity. google.com

One prominent stereoselective approach involves the asymmetric hydrogenation of a prochiral starting material. For example, 3-oxobutanoic acid esters can be reacted with hydrogen gas in the presence of a ruthenium complex catalyst in an organic solvent. google.com This catalytic reaction preferentially produces the (R)-3-hydroxybutyrate ester with high enantiomeric excess (ee values often exceeding 90%). google.com The resulting (R)-ester is then hydrolyzed using calcium hydroxide to yield the target (R)-3-hydroxybutyric acid calcium salt. google.com Another method involves the hydrolysis of an optically pure starting material, such as poly(R)-3-hydroxybutyrate, a naturally occurring biopolymer. researchgate.net The polymer is degraded to produce (R)-3-hydroxybutyric acid, which can then be neutralized with calcium hydroxide. google.com

Design and Synthesis of 4-Hydroxybutyrate Analogues

To investigate the molecular mechanisms of action of gamma-hydroxybutyric acid (GHB), researchers have designed and synthesized radiolabeled analogues. These molecules act as tracers, allowing for the identification and characterization of high-affinity binding sites in the central nervous system. nih.govacs.org

A key strategy involves incorporating a radioactive isotope, such as Iodine-125 (¹²⁵I), into a GHB analogue that retains high binding affinity. acs.orgacs.org The synthesis of these radioligands is a multi-step process. For instance, biarylic GHB analogues have been used as templates, where an iodine atom is already incorporated into the structure. acs.org A precursor molecule, often a stannyl (B1234572) derivative, is first synthesized. This precursor then undergoes radio-iodination using a method like the chloramine-T method with Na¹²⁵I. acs.org The final step involves hydrolysis to yield the desired radiolabeled GHB analogue. acs.org Additionally, photoaffinity-labeled analogues have been developed, which can bind irreversibly to the binding sites upon exposure to UV light, further aiding in their isolation and identification. nih.govacs.org

| Analogue Type | Isotope | Purpose | Synthetic Precursor |

| Radioligand | ¹²⁵I | Reversible binding studies | Stannyl derivative acs.org |

| Photoaffinity Label | ¹²⁵I | Irreversible binding for receptor isolation | Arylazide derivative acs.org |

4-Hydroxybutyrate (4HB) is a valuable monomer for the production of biodegradable polymers known as polyhydroxyalkanoates (PHAs). nih.gov These bioplastics have properties suitable for various applications, including in the medical field. nih.gov Microorganisms can synthesize homopolymers of 4HB, known as poly(4-hydroxybutyrate) or P4HB, as well as copolymers where 4HB is combined with other monomers, most commonly 3-hydroxybutyrate (B1226725) (3HB), to form poly(3-hydroxybutyrate-co-4-hydroxybutyrate) or P(3HB-co-4HB). mdpi.commdpi.com

The production is typically achieved through bacterial fermentation. Precursor compounds that can be metabolized into 4-hydroxybutyrate are supplied to the microbial culture. Commonly used precursors include γ-butyrolactone, 1,4-butanediol, and 1,6-hexanediol. mdpi.commdpi.com Inside the microorganism, these precursors are converted into 4-hydroxybutyryl-CoA. This activated monomer is then polymerized by an enzyme called PHA synthase. mdpi.com By controlling the type and amount of precursor supplied, the composition of the resulting polymer can be tailored, which in turn modifies its physical properties, such as crystallinity, molecular weight, and elasticity. mdpi.com For example, increasing the fraction of 4HB units in a P(3HB-co-4HB) copolymer generally decreases its crystallinity and makes the material more flexible. mdpi.com

Functionalization of Hydroxylated Butyrate (B1204436) Derivatives for Specific Biological Activities

The functionalization of hydroxylated butyrate derivatives, such as 4-hydroxybutyrate (4-HB), involves strategic chemical modifications to enhance their physicochemical properties, pharmacokinetic profiles, and biological activities. These modifications aim to overcome limitations of the parent molecule, such as rapid metabolism and excretion, and to develop novel compounds with tailored therapeutic effects, including improved bioavailability and targeted receptor interaction. nih.govgoogle.comslideshare.net Research has explored several avenues of functionalization, primarily through the creation of prodrugs and the synthesis of polymeric materials for sustained release and biomedical applications.

Prodrug and Derivative Synthesis for Enhanced Bioactivity

A primary strategy for functionalizing 4-hydroxybutyrate is the development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. slideshare.net This approach can significantly improve properties like intestinal absorption and bioavailability. nih.govmdpi.com

A well-known example is gamma-butyrolactone (B3396035) (GBL), a prodrug of gamma-hydroxybutyric acid (GHB). nih.gov GBL demonstrates more rapid and favorable intestinal transport characteristics compared to sodium gamma-hydroxybutyrate, leading to enhanced oral hypnotic activity. nih.gov This is attributed to its higher intestinal flux, which appears less prone to the capacity-limited transport observed with the parent acid. nih.gov

Beyond simple lactonization, more complex synthetic derivatives have been developed to modulate activity at specific biological targets, such as GHB-specific receptors. google.comgoogle.com By functionalizing 4-hydroxybutanoic acid, for instance through aromatic substitution, it is possible to create derivatives with a significantly increased affinity for GHB receptors compared to the natural ligand. google.com These modifications can yield compounds with tailored agonist or antagonist properties, potentially useful for treating disorders of the central nervous system. google.comgoogle.com

| Derivative/Prodrug | Functionalization Method | Resulting Biological Activity |

| Gamma-Butyrolactone (GBL) | Intramolecular esterification (lactonization) | Enhanced intestinal transport and more rapid in vivo absorption compared to the parent acid. nih.gov |

| Aromatic-Substituted Derivatives | Friedel-Crafts reaction or condensation of a methylketone with glyoxylic acid to add aromatic groups. google.com | Increased binding affinity for GHB receptors, creating potential agonist or antagonist effects. google.com |

Polymeric Functionalization for Sustained Release and Biomedical Applications

Another significant functionalization strategy involves the polymerization of 4-hydroxybutyrate into poly-4-hydroxybutyrate (P4HB) and other polyhydroxyalkanoates (PHAs). mdpi.com These biopolyesters serve as a polymeric prodrug, designed to be hydrolyzed by endogenous enzymes to release 4-hydroxybutyrate in a sustained manner, thereby improving its bioavailability and prolonging its therapeutic effect. nih.gov

Chemical synthesis methods, such as the Passerini multicomponent polymerization, have been employed to create functional P4HB with controlled degradation characteristics. researchgate.net This method allows for the incorporation of different side groups by varying the isocyanide component, resulting in amide-substituted polyesters. researchgate.net These functionalized polymers can be designed to degrade via intramolecular cyclization, yielding a nonacidic γ-butyrolactone derivative as the sole degradation product in a controlled, "unzipping" manner under neutral conditions. researchgate.net

Furthermore, 4-HB can be copolymerized with other monomers, such as 3-hydroxybutyrate (3HB) or 3-hydroxyvalerate (B1259860) (3HV), to produce copolymers like P(3HB-co-4HB) or the terpolymer P(3HB-co-3HV-co-4HB). mdpi.com This functionalization through copolymerization allows for the fine-tuning of the material's physical properties, degradation rate, and mechanical strength for specific biomedical applications. mdpi.com These materials have been explored for creating nanoparticles for targeted drug delivery. For example, polyhydroxybutyrate-co-hydroxyvalerate (PHBV) nanoparticles have been developed as a promising system for the prolonged release of anticancer drugs like docetaxel. nih.gov

| Polymer/Copolymer | Monomers | Functional Purpose |

| Poly-4-hydroxybutyrate (P4HB) | 4-hydroxybutyrate | Biodegradable material, sustained release of 4-HB. nih.govmdpi.com |

| Functional P4HB (amide-substituted) | (E)-4-oxobut-2-enoic acid, isocyanides | Controlled, "unzipping" degradation to a γ-butyrolactone derivative. researchgate.net |

| P(3HB-co-4HB) | 3-hydroxybutyrate, 4-hydroxybutyrate | Modifies physical properties and degradation rate of the polymer. mdpi.com |

| P(3HB-co-3HV-co-4HB) | 3-hydroxybutyrate, 3-hydroxyvalerate, 4-hydroxybutyrate | Creates a terpolymer with tailored properties for specific applications. mdpi.com |

| PHBV Nanoparticles | 3-hydroxybutyrate, 3-hydroxyvalerate | Targeted and sustained delivery of other therapeutic agents (e.g., docetaxel). nih.gov |

Molecular and Cellular Mechanistic Investigations of 4 Hydroxybutyrate Derivatives

Immunomodulatory and Host Defense Mechanisms

Induction of Endogenous Antimicrobial Peptides (AMPs) in Murine Macrophages

Recent studies have demonstrated the ability of sodium 4-hydroxybutyrate to stimulate the expression of endogenous antimicrobial peptides (AMPs) in murine bone marrow-derived macrophages nih.govresearchgate.net. This induction of AMPs is a key component of the innate immune response and can enhance the host's ability to resist bacterial contamination nih.gov.

The upregulation of the Cramp gene, which codes for the cathelicidin (B612621) LL-37, has been specifically identified as a result of 4-hydroxybutyrate stimulation researchgate.netresearchgate.net. This response has been shown to be independent of histone deacetylase (HDAC) inhibition, a mechanism often associated with the immunomodulatory effects of other short-chain fatty acids nih.govresearchgate.netresearchgate.net.

Further mechanistic studies have revealed that the signaling pathway for this induction involves the G-protein coupled receptor GPR109A researchgate.netresearchgate.net. Downstream of this receptor, the activation of the MAP kinases, p38 and JNK, is essential for the transcriptional response. This is followed by the phosphorylation of NF-κB, which is dependent on the p38 pathway researchgate.net. These findings provide a detailed molecular basis for the enhanced antimicrobial activity observed in macrophages treated with 4-hydroxybutyrate.

| Parameter | Observation | References |

| AMP Gene Upregulated | Cramp (encoding cathelicidin LL-37) | researchgate.netresearchgate.net |

| Mechanism | Independent of Histone Deacetylase (HDAC) inhibition | nih.govresearchgate.netresearchgate.net |

| Receptor Involved | G-protein coupled receptor GPR109A | researchgate.netresearchgate.net |

| Signaling Pathway | Activation of p38 and JNK MAP kinases, followed by p38-dependent NF-κB phosphorylation | researchgate.net |

Upregulation of Cathelicidin LL-37 (Cramp gene) Expression

The cathelicidin antimicrobial peptide LL-37, and its murine homolog CRAMP (cathelin-related antimicrobial peptide), are crucial components of the innate immune system. nih.gov They are expressed by various cells, including neutrophils, macrophages, and epithelial cells, particularly in the gastrointestinal tract. nih.gov Research has shown that the expression of the gene encoding LL-37 (CAMP) can be modulated by various factors. Short-chain fatty acids, such as butyrate (B1204436), which is structurally related to 4-hydroxybutyrate, have been found to induce the transcription of LL-37 in colonic epithelial cells. ki.se This induction is part of the body's defense barrier in the colon, an environment rich in bacteria. ki.se The regulatory mechanism involves specific signaling pathways, and an intron within the CAMP gene appears to be involved in the inducing effect of butyrate. ki.se While direct studies on Calcium bis(4-hydroxybutyrate) are limited, the established effects of structurally similar molecules suggest a potential pathway for modulating innate immune responses through the upregulation of critical antimicrobial peptides like LL-37.

Elucidation of High-Affinity Binding Sites for Gamma-Hydroxybutyric Acid Analogues

Histone Deacetylase (HDAC) Inhibitory-Independent Pathways

While some related molecules, such as D-β-hydroxybutyrate, are known to be endogenous inhibitors of class I histone deacetylases (HDACs), leading to changes in gene expression, there are also significant signaling pathways that operate independently of HDAC inhibition. nih.govnih.gov One of the most prominent of these is the activation of specific cell surface receptors. Molecules structurally similar to 4-hydroxybutyrate, such as β-hydroxybutyrate and butyrate, are known ligands for certain G-protein coupled receptors (GPCRs). nih.govnih.gov The activation of these receptors initiates intracellular signaling cascades that are distinct from the mechanisms governing histone acetylation. nih.gov For example, the activation of GPR109A by its ligands can inhibit inflammatory signaling pathways, such as those involving NF-κB, and regulate the expression of proteins involved in maintaining intestinal barrier integrity. nih.govnih.gov These receptor-mediated actions represent a critical, HDAC-independent mechanism through which 4-hydroxybutyrate derivatives can exert their biological effects.

Role of G-Protein Coupled Receptor GPR109A in AMP Modulation

The G-protein coupled receptor 109A (GPR109A) has been identified as a key receptor for metabolites like β-hydroxybutyrate and butyrate. nih.govnih.gov Its activation plays a significant role in modulating intestinal homeostasis and immune responses. nih.gov Upon binding of its ligands, GPR109A can exert anti-inflammatory effects and help maintain the integrity of the intestinal barrier. nih.gov Studies have shown that GPR109A activation is linked to the regulation of intestinal secretory immunoglobulin A (SIgA) production, a key factor in mucosal immunity against pathogens like enterotoxigenic E. coli (ETEC). nih.gov By bolstering the mucosal barrier and regulating local inflammation, GPR109A signaling can indirectly influence the environment where antimicrobial peptides (AMPs) operate. GPR109A-deficient mice have been shown to be more susceptible to certain infections, highlighting the receptor's role in host defense. nih.gov This function is crucial in the gut, where a balanced immune response is necessary to manage the vast microbial population.

Metabolic Pathway Regulation and Biotransformation

Characterization of the Dicarboxylate/4-Hydroxybutyrate Autotrophic Carbon Assimilation Cycle in Hyperthermophilic Archaea

A unique carbon fixation pathway, termed the dicarboxylate/4-hydroxybutyrate cycle, has been identified in the hyperthermophilic archaeum Ignicoccus hospitalis. pnas.orgnih.gov This cycle represents the sixth known autotrophic carbon fixation pathway in nature and is distinct from other cycles like the Calvin-Benson-Bassham cycle. pnas.orgpnas.org The pathway utilizes 4-hydroxybutyrate as a key intermediate in the regeneration of acetyl-CoA, the primary CO2 acceptor molecule. nih.govresearchgate.net

The cycle can be broadly divided into two main parts:

Part 1 : The transformation of acetyl-CoA and two molecules of CO2 (one as CO2 and one as bicarbonate) into succinyl-CoA. pnas.orgpnas.org

Part 2 : The conversion of succinyl-CoA into two molecules of acetyl-CoA, via 4-hydroxybutyrate. pnas.orgpnas.org

In this second part, succinyl-CoA is reduced to 4-hydroxybutyrate, which is then activated to 4-hydroxybutyryl-CoA. nih.gov A key enzyme, 4-hydroxybutyryl-CoA dehydratase, converts this intermediate to crotonyl-CoA, which subsequently undergoes β-oxidation to yield two molecules of acetyl-CoA, thus completing the cycle and resulting in a net fixation of carbon. nih.govresearchgate.net The existence of this pathway was confirmed through the detection of all necessary enzyme activities and in vivo labeling experiments using tracers like [1-14C]4-hydroxybutyrate. pnas.orgresearchgate.net

| Starting Molecule | Key Intermediate(s) | Key Enzyme(s) | Ending Molecule |

|---|---|---|---|

| Acetyl-CoA + 2 CO₂ | Pyruvate, PEP, Oxaloacetate | Pyruvate synthase, PEP carboxylase | Succinyl-CoA |

| Succinyl-CoA | 4-Hydroxybutyrate, 4-Hydroxybutyryl-CoA, Crotonyl-CoA | 4-Hydroxybutyryl-CoA dehydratase | 2 Acetyl-CoA |

Stimulation of Phosphorus Solubilizing Activity in Bacterial Strains

Phosphorus is a critical nutrient for plant growth, but much of it exists in soil in insoluble forms. nih.govnih.gov Certain soil microbes, known as phosphate-solubilizing bacteria (PSB), can convert this insoluble phosphorus into forms that plants can absorb. nih.govfrontiersin.org A primary mechanism for this solubilization is the production and secretion of low molecular weight organic acids. nih.govfrontiersin.org These organic acids chelate the cations bound to phosphate (B84403), thereby releasing the phosphate into the soil solution. frontiersin.org

Various organic acids have been identified as being produced by PSB. While 4-hydroxybutyrate is not commonly cited as a primary solubilizing agent, its properties as an organic acid mean it could contribute to this process if secreted by a bacterial strain. Research has identified numerous other organic acids involved in this process. For example, the strain Pseudomonas sp. JP233 was found to secrete primarily 2-keto gluconic acid to solubilize calcium phosphate. frontiersin.org

| Organic Acid | Producing Bacteria (Example) | Effectiveness |

|---|---|---|

| Gluconic Acid | Pseudomonas, Erwinia, Bacillus | High |

| 2-Keto Gluconic Acid | Pseudomonas sp. JP233 | Very High |

| Citric Acid | Aspergillus niger, Penicillium | High |

| Formic Acid | Various PSB strains | Moderate |

Advanced Structural Characterization and Coordination Chemistry of Calcium Bis 4 Hydroxybutyrate

Comprehensive Analytical Techniques for Compound Characterization

A multi-technique approach is essential for a thorough characterization of the compound, revealing information from the atomic to the macroscopic level.

Spectroscopic methods are fundamental in elucidating the molecular structure and chemical environment of Calcium bis(4-hydroxybutyrate).

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. For Calcium bis(4-hydroxybutyrate), this technique confirms the presence of key functional groups. The spectrum would be characterized by a broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group and strong asymmetric and symmetric stretching bands of the carboxylate group (COO⁻), which are indicative of ionic bonding with the calcium center.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Hydroxyl) | 3200 - 3600 (Broad) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylate) | 1550 - 1610 | Asymmetric Stretching |

| C-O (Carboxylate) | 1400 - 1450 | Symmetric Stretching |

| C-O (Alcohol) | 1050 - 1150 | Stretching |

Magic-Angle Spinning Nuclear Magnetic Resonance (MAS-NMR): Solid-state MAS-NMR spectroscopy provides precise information about the local atomic environment.

¹³C MAS-NMR: This would distinguish the different carbon environments in the 4-hydroxybutyrate ligand, such as the carboxylate carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons.

¹H MAS-NMR: This can provide information on the proximity of protons to different functional groups and help understand the hydrogen bonding network.

⁴³Ca MAS-NMR: Although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, this technique can directly probe the coordination environment of the calcium ions. nih.gov The chemical shift and quadrupole coupling constant are sensitive to the number of coordinating oxygen atoms and the symmetry of the Ca²⁺ site, offering invaluable data on the solid-state structure. nih.gov

Powder X-ray diffraction (XRD) is the principal technique for determining the crystalline nature of a solid material. frontiersin.org An XRD pattern of crystalline Calcium bis(4-hydroxybutyrate) would exhibit a series of sharp peaks at specific diffraction angles (2θ). researchgate.net The positions and intensities of these peaks are unique to the compound's crystal structure. By analyzing this pattern, one can determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. atomistry.come3s-conferences.org

| Unit Cell Parameter | Description |

| a, b, c | The lengths of the unit cell edges along the x, y, and z axes (in Ångströms, Å). |

| α, β, γ | The angles between the unit cell axes (in degrees, °). |

The Rietveld refinement method can be applied to the powder XRD data to determine the precise atomic positions and quantify the amounts of different crystalline phases if present. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize and measure the surface topography of materials at the nanoscale. nih.govnih.gov For Calcium bis(4-hydroxybutyrate), AFM can reveal details about the morphology of its crystals or particles, such as grain size, shape, and surface roughness. researchgate.netmdpi.com This information is crucial as surface characteristics can influence properties like dissolution rate and material handling. The technique can generate 2D and 3D images of the surface, providing quantitative data on topographical features. researchgate.net

The specific surface area and porosity of a powdered solid are important physical properties. Techniques like gas adsorption, typically using nitrogen (N₂), are employed to measure these characteristics based on the Brunauer-Emmett-Teller (BET) theory. The amount of gas that adsorbs to the material's surface allows for the calculation of the specific surface area (expressed in m²/g). researchgate.netox.ac.uk This data, along with pore size distribution, provides insight into the material's texture, which can be relevant for its interaction with solvents and other substances. nih.gov

Calcium Coordination Environment and Complexation Properties

The interaction between the calcium ion and the 4-hydroxybutyrate ligands defines the compound's coordination chemistry.

The calcium ion (Ca²⁺) in Calcium bis(4-hydroxybutyrate) is chelated by the 4-hydroxybutyrate anions. Chelation involves the formation of coordinate bonds between the central metal ion and the ligand. In this compound, the primary binding sites are the oxygen atoms of the deprotonated carboxylate groups (-COO⁻). mdpi.comnih.gov The lone pair electrons on these oxygen atoms form coordinate bonds with the electron-deficient Ca²⁺ ion. mdpi.com

Intermolecular Interactions within Calcium-Carboxylate Complexes

The structural integrity and crystalline arrangement of calcium-carboxylate complexes, such as Calcium bis(4-hydroxybutyrate), are governed by a network of intermolecular interactions. These forces dictate the packing of molecules and ions within the crystal lattice. The primary interactions include strong ionic bonds between the calcium cation (Ca²⁺) and the carboxylate anions (R-COO⁻), supplemented by hydrogen bonding and weaker van der Waals forces.

The electrostatic attraction between the positively charged calcium ion and the negatively charged carboxylate group is the foundational interaction in these salts. metafysica.nl The geometry of this coordination can vary, with the carboxylate group binding to the calcium ion in unidentate, bidentate, or bridging fashions. libretexts.org In protein structures, the transition from a coordination number of 6 to 7 or 8 for Ca²⁺ sees a significant increase in the occurrence of bidentate binding. figshare.com

Hydrogen bonding plays a critical, directive role in the supramolecular architecture of these complexes, particularly when hydroxyl groups or water molecules are present. mdpi.com In hydrated calcium-carboxylate structures, water molecules can coordinate directly with the calcium ion and also act as hydrogen bond donors and acceptors, linking adjacent carboxylate ligands. rsc.orgacs.org For instance, in amorphous calcium carbonate, hydrogen bonding occurs predominantly between water molecules and carbonate ions. acs.org The hydroxyl group of the 4-hydroxybutyrate ligand, for example, can form strong O-H···O hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules, creating extended networks that stabilize the crystal structure. mdpi.com These charge-assisted hydrogen bonds are a recurring motif in the crystal engineering of carboxylate-containing compounds. rsc.org

| Interaction Type | Description | Participating Groups in Calcium bis(4-hydroxybutyrate) | Relative Strength |

|---|---|---|---|

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Ca²⁺ and Carboxylate (R-COO⁻) | Strong |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). mdpi.com | Hydroxyl group (donor) and Carboxylate oxygen (acceptor); Coordinated water (if present) | Moderate to Strong |

| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron distribution. metafysica.nl | Aliphatic chains of the butyrate (B1204436) ligands | Weak |

Factors Influencing Ligand Binding Affinity to Calcium

The affinity of carboxylate ligands, such as 4-hydroxybutyrate, for the calcium ion is not intrinsic but is modulated by several environmental and structural factors. Understanding these factors is crucial for predicting the stability and behavior of calcium-carboxylate complexes in various settings.

Solvent: The nature of the solvent significantly impacts the coordination environment and stability of calcium complexes. americanelements.com Polar, coordinating solvents like water or tetrahydrofuran (B95107) (THF) can interact with the calcium ion, forming a solvation shell. researchgate.netjcesr.orgnih.gov The strength of this solvent coordination can influence the binding of the primary ligand. A strongly coordinating solvent can compete with the carboxylate ligand for a position in the calcium ion's first coordination sphere, potentially reducing the ligand's binding affinity. jcesr.org The flexibility of Ca²⁺ to adopt various coordination numbers (typically 6, 7, or 8) allows it to accommodate both solvent molecules and carboxylate ligands in its coordination sphere. libretexts.orgfigshare.com

Ligand Structure and Chelation: The structure of the carboxylate ligand itself plays a role. The presence of multiple binding sites on a single ligand (chelation) can dramatically increase binding affinity, an observation known as the chelate effect. While the 4-hydroxybutyrate ligand in Calcium bis(4-hydroxybutyrate) typically binds through its carboxylate group, the hydroxyl group can influence crystal packing through hydrogen bonding. In multidentate ligands, which contain multiple carboxylate groups, the cooperative binding of these groups to a single calcium ion leads to a much more stable complex. nih.gov The spatial arrangement and flexibility of these binding sites are fine-tuned to favor Ca²⁺ over other ions like Mg²⁺, often due to the larger ionic radius and more flexible coordination geometry of calcium. nih.govnih.gov

| Factor | Effect on Ca²⁺-Carboxylate Binding Affinity | Mechanism |

|---|---|---|

| pH (Decreasing) | Decreases | Protonation of the carboxylate group reduces its negative charge, leading to weaker electrostatic interaction with Ca²⁺. researchgate.net |

| pH (Increasing) | Increases | Deprotonation of the carboxylate group enhances its negative charge, promoting stronger binding to Ca²⁺. medicinespecifics.com |

| Solvent Polarity/Coordinating Ability | Variable; can decrease affinity | Strongly coordinating solvent molecules can compete with the carboxylate ligand for binding sites in the calcium ion's coordination sphere. americanelements.comjcesr.org |

| Ligand Structure (e.g., chelation) | Increases | Multiple binding sites on a single ligand lead to a more stable complex due to favorable entropic effects (chelate effect). nih.gov |

Biotechnological and Materials Science Applications of 4 Hydroxybutyrate Containing Polymers and Derivatives

Biomaterial Development and Functionalization

The unique properties of 4-hydroxybutyrate and its polymer, P4HB, make them valuable in the creation of biocompatible and functional biomaterials for medical applications.

Utilization of Poly-4-Hydroxybutyrate (P4HB) as a Biocompatible Polymer for Tissue Engineering

Poly-4-hydroxybutyrate (P4HB) is a biodegradable and biocompatible thermoplastic polyester (B1180765) that has garnered significant attention in the field of tissue engineering. researchgate.netresearchgate.net P4HB is a homopolymer of 4-hydroxybutyrate, and as such, Calcium bis(4-hydroxybutyrate) can be considered a source of the monomer unit. The production of P4HB can be achieved through bacterial fermentation or chemical synthesis. researchgate.netacs.org In biological systems, recombinant bacteria are often used to produce high molecular weight P4HB. researchgate.net Chemically, P4HB can be synthesized via the ring-opening polymerization of γ-butyrolactone, a precursor that can be derived from 4-hydroxybutyric acid. acs.orgnih.gov

The mechanical properties of P4HB are particularly well-suited for tissue engineering applications. It is a strong, flexible, and ductile material, which contrasts with the stiffer and more brittle nature of other biodegradable polymers like polyglycolide (PGA) and polylactide (PLA). researchgate.netmdma.ch These properties allow for the fabrication of a wide range of medical devices, including sutures, surgical meshes, and scaffolds for tissue regeneration. researchgate.netnih.gov The degradation of P4HB in the body yields 4-hydroxybutyric acid, a natural human metabolite, which contributes to its excellent biocompatibility. nih.govresearchgate.net

The versatility of P4HB allows it to be processed into various forms, such as fibers, films, and porous scaffolds, making it suitable for a diverse array of tissue engineering applications, including cardiovascular, orthopedic, and dermal repair. mdma.chrsc.org For instance, P4HB has been successfully used to create tissue-engineered heart valves and vascular grafts. researchgate.netmdma.ch

| Property | P4HB | PGA | PLLA |

|---|---|---|---|

| Tensile Strength (MPa) | 50 | ~70 | ~60 |

| Young's Modulus (GPa) | 0.07 | ~7.0 | ~3.5 |

| Elongation at Break (%) | 1000 | ~25 | ~3 |

Strategies for Enhancing Antimicrobial Resistance in Implanted Biomaterials

Implant-associated infections are a significant concern in medicine. One promising strategy to combat this is the development of biomaterials with inherent antimicrobial properties. The 4-hydroxybutyrate moiety, derivable from Calcium bis(4-hydroxybutyrate), has shown potential in this area. Research has indicated that 4-hydroxybutyrate can stimulate macrophages to express endogenous antimicrobial peptides (AMPs), which are a crucial part of the innate immune system. nih.gov This suggests that functionalizing biomaterial surfaces with 4-hydroxybutyrate could enhance the host's natural defense against bacterial colonization. nih.gov

In addition to stimulating the host's immune response, polymers containing 4-hydroxybutyrate, such as polyhydroxybutyrate (B1163853) (PHB), can be blended with antimicrobial agents to create films with enhanced protective properties. nih.govmdpi.com For instance, incorporating compounds like vanillin (B372448) or copper (II) sulfate (B86663) into PHB films has been shown to impart antimicrobial activity against a range of foodborne pathogens and spoilage bacteria. nih.govmdpi.com

Furthermore, the calcium component of Calcium bis(4-hydroxybutyrate) may also contribute to antimicrobial effects. Calcium-containing compounds, such as calcium silicate-based materials used in dentistry, have demonstrated antimicrobial activity, which is often attributed to the release of calcium ions and an increase in local pH. nih.govresearchgate.net This suggests that a biomaterial incorporating Calcium bis(4-hydroxybutyrate) could potentially leverage both the immune-modulating effects of 4-hydroxybutyrate and the antimicrobial properties associated with calcium salts.

Modification of Hydroxyapatite (B223615) Structures with Hydroxystearic Acid Derivatives

Hydroxyapatite (HA) is a key mineral component of bone and is widely used in orthopedic and dental implants due to its excellent biocompatibility and osteoconductivity. mdpi.com To improve its integration with surrounding tissues and to enhance its mechanical properties, the surface of hydroxyapatite is often modified with various organic molecules. mdpi.comnih.gov One common approach is the use of fatty acids to alter the surface energy of HA and improve its dispersion within polymer matrices. nih.gov

The modification of hydroxyapatite with organic molecules like stearic acid has been shown to enhance its hydrophobicity and improve the interfacial adhesion between the HA filler and a polymer matrix. nih.gov While the use of hydroxystearic acid derivatives for this purpose is a plausible extension of this strategy, specific research detailing the modification of hydroxyapatite with hydroxystearic acid derivatives in the context of Calcium bis(4-hydroxybutyrate) is not extensively documented in the available literature. The general principle involves the chemical interaction between the acidic groups of the organic modifier and the calcium phosphate (B84403) surface of the hydroxyapatite. researchgate.net Such modifications can influence the material's surface properties, which in turn can affect cellular interactions and tissue integration. nih.gov

Advanced Chemical Synthesis and Biocatalysis

The 4-hydroxybutyrate anion is a valuable precursor in both chemical and enzymatic synthesis, offering a versatile platform for the creation of complex molecules.

Application as a Chiral Building Block in Organic Synthesis

Chirality is a critical aspect in the synthesis of many pharmaceuticals, where often only one enantiomer of a drug is active and the other may be inactive or even harmful. 4-Hydroxybutyric acid and its derivatives are important chiral building blocks in organic synthesis. nih.govebi.ac.uk The 4-hydroxybutyrate anion, which can be sourced from Calcium bis(4-hydroxybutyrate), possesses a chiral center when substituted, making it a valuable precursor for the synthesis of enantiomerically pure compounds.

For example, chiral 3-hydroxyalkanoates, which are structurally related to 4-hydroxybutyrate, are used in the synthesis of antibiotics like carbapenems and macrolides. nih.gov The synthesis of these complex molecules often relies on the availability of small, chiral molecules that can be elaborated into the final product. The presence of both a hydroxyl and a carboxyl group in 4-hydroxybutyrate provides two reactive handles for further chemical transformations.

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving 4-Hydroxybutyrate

The metabolism of 4-hydroxybutyrate in biological systems is mediated by a variety of enzymes, and the study of these enzymes provides insights into their mechanisms and potential for biocatalytic applications. A key enzyme in the metabolism of 4-hydroxybutyrate is 4-hydroxybutyrate dehydrogenase (4-HBDH). wikipedia.org This enzyme catalyzes the reversible oxidation of 4-hydroxybutyrate to succinic semialdehyde, using NAD+ as a cofactor. wikipedia.org

Kinetic studies of 4-HBDH from various organisms have been conducted to elucidate its reaction mechanism. nih.govresearchgate.net These studies have investigated the enzyme's substrate specificity, pH-rate profiles, and inhibition by products. For example, steady-state kinetic analysis of 4-HBDH from Cupriavidus necator is consistent with a Mono-Iso Theorell-Chance kinetic mechanism, where NAD+ binds to the enzyme first. nih.gov The enzyme's activity is also modulated by activator proteins and is dependent on the presence of a Fe2+ cofactor. nih.gov

Another important enzyme is 4-hydroxybutyryl-CoA dehydratase, which is involved in the fermentation of 4-aminobutyrate. asm.org This enzyme catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA. asm.org Mechanistic studies have revealed that this enzyme contains a [4Fe-4S] cluster and FAD, and it operates via a radical-based mechanism. asm.org

| Condition | Parameter | Value |

|---|---|---|

| Un-activated | Km (GHB) | 0.24 ± 0.03 mM |

| Vmax | 1.5 ± 0.04 μmol/min/mg | |

| ACT-activated | Km (GHB) | 0.29 ± 0.04 mM |

| Vmax | 2.8 ± 0.1 μmol/min/mg |

Data from kinetic studies of GHBDH at pH 9.0. ACT refers to the activator protein from Bacillus methanolicus. nih.gov

Microbial Engineering for Biopolymer Production

Genetic Engineering for Novel Poly(hydroxyalkanoic acid) Synthesis Pathways in Microorganisms

The biosynthesis of PHAs containing 4-hydroxybutyrate (4HB) monomers, such as the homopolymer poly(4-hydroxybutyrate) (P4HB) or the copolymer poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], often requires genetic modification, as most wild-type PHA-producing bacteria lack the necessary metabolic pathways to synthesize the 4HB-CoA precursor from common, inexpensive carbon sources. nih.gov Recombinant bacteria, particularly Escherichia coli, have been extensively engineered to serve as cell factories for P4HB and its copolymers due to their well-understood genetics and rapid growth. researchgate.net

A common strategy involves introducing a heterologous metabolic pathway that converts intermediates from the host's central metabolism into 4HB-CoA. nih.gov One of the most successfully implemented pathways originates from Clostridium kluyveri, which can convert succinate (B1194679), an intermediate of the tricarboxylic acid (TCA) cycle, into 4HB-CoA. nih.govnih.gov This pathway involves several key enzymes:

Succinyl-CoA:CoA transferase or a similar enzyme to convert succinate to succinyl-CoA.

Succinate semialdehyde dehydrogenase (SucD) , which reduces succinyl-CoA to succinate semialdehyde (SSA).

4-hydroxybutyrate dehydrogenase (4HbD) , which reduces SSA to 4-hydroxybutyrate.

4-hydroxybutyrate-CoA transferase (OrfZ) , which activates 4HB to 4HB-CoA. nih.gov

Once 4HB-CoA is synthesized, it can be polymerized into P4HB by a PHA synthase (PhaC), which is also typically supplied via a heterologous gene, often from PHA-accumulating bacteria like Cupriavidus necator (formerly Ralstonia eutropha). nih.gov Researchers have successfully expressed these genes in E. coli to produce P(3HB-co-4HB) from glucose. researchgate.net Further metabolic engineering, such as deleting endogenous genes that divert intermediates away from the desired pathway, can reinforce the carbon flux towards 4HB-CoA and increase polymer yield. nih.gov

By manipulating the expression of these genes and the feeding strategy, the monomer composition of the resulting polymer can be controlled. For instance, a novel pathway was constructed in E. coli by expressing butyrate (B1204436) kinase (Buk) and phosphotransbutyrylase (Ptb) genes from Clostridium acetobutylicum alongside PHA synthase genes (phaE and phaC) from Thiocapsa pfennigii. frontiersin.org This engineered strain could produce various homopolyesters and copolyesters when fed the corresponding hydroxyfatty acids. When fed both 3-hydroxybutyrate (B1226725) (3HB) and 4-hydroxybutyrate (4HB), the recombinant E. coli accumulated a copolyester consisting of 88 mol% 3HB and 12 mol% 4HB, reaching 68.7% of the cell's dry weight. frontiersin.org

| Host Organism | Key Genes Introduced/Modified | Carbon Source(s) | Polymer Produced | Polymer Content (% Cell Dry Weight) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | sucD, 4hbD, orfZ (from C. kluyveri); phaA, phaB, phaC (from C. necator) | Glucose | P(3HB-co-4HB) | Not specified | researchgate.netnih.gov |

| Escherichia coli JM109(pBPP1) | buk, ptb (from C. acetobutylicum); phaE, phaC (from T. pfennigii) | 3HB + 4HB | P(3HB-co-12mol% 4HB) | 68.7% | frontiersin.org |

| Escherichia coli S17-1 | dhaT, aldD (from P. putida) for 4HB synthesis; PHA synthesis genes | 1,4-butanediol (converted to 4HB) | P(4HB) | 83% | researchgate.net |

| Cupriavidus necator (R. eutropha) H16 | Engineered to utilize 4HB from fermentation broth | Glucose + 4HB broth | P(3HB-co-13% 4HB) | 49% | researchgate.net |

| Comamonas acidovorans | Wild-type with optimized conditions | 4-hydroxybutyric acid or 1,4-butanediol | P(4HB) | 28% | nih.gov |

Microbial Calcium Transport and Enrichment Mechanisms

Calcium (Ca²⁺) is a ubiquitous and essential ion that plays a critical role in various bacterial processes, acting as a second messenger in signaling pathways that regulate chemotaxis, virulence, cell differentiation, and stress responses. nih.govmdpi.com Bacteria maintain a steep electrochemical gradient, with intracellular free Ca²⁺ concentrations (around 100 nM) kept thousands of times lower than typical extracellular levels. nih.gov This gradient is tightly controlled by a sophisticated system of channels for calcium influx and efflux pumps to export calcium out of the cytoplasm. britannica.com

The transport of calcium across the bacterial cell membrane is mediated by several types of protein systems.

Calcium Influx: Influx is often mediated by voltage-gated calcium channels. A unique finding directly links these channels to PHA biology; in some bacteria, these channels can be formed from complexes of poly-β-hydroxybutyrate and polyphosphate (PHB-polyphosphate complexes), creating a direct pathway for calcium entry associated with the biopolymer itself.

Calcium Efflux: To maintain low cytosolic concentrations, bacteria rely on primary and secondary active transporters. Primary transporters, such as Ca²⁺-ATPases, use the energy from ATP hydrolysis to pump Ca²⁺ out of the cell against its concentration gradient. britannica.com Secondary transporters utilize electrochemical gradients of other ions, like protons (H⁺), to drive calcium efflux.

While the precise regulatory role of calcium in PHA synthesis is still an area of active research, evidence demonstrates its positive influence on polymer accumulation. A study on municipal activated sludge found that the presence of calcium significantly enhances PHA production and promotes the selective growth of the PHA-storing biomass. nih.gov The mechanisms for this enhancement may be multifaceted. Calcium is known to be crucial for biofilm formation in many bacteria, a process that involves extracellular polysaccharides which can be influenced by Ca²⁺ binding. nih.gov Furthermore, as a signaling molecule, calcium can trigger intracellular response pathways that may upregulate the expression of genes involved in PHA synthesis, particularly under conditions of nutrient stress which are typically used to induce polymer accumulation. nih.govnih.gov The interaction of calcium with calmodulin-like proteins in bacteria can mediate responses to stimuli, potentially influencing the metabolic shift towards carbon storage as PHA.

| Component Type | Mechanism/Function | Example(s) | Relevance to Biopolymer Production |

|---|---|---|---|

| Influx Channels | Gated channels allowing Ca²⁺ entry into the cytoplasm down its electrochemical gradient. | Voltage-gated channels; Channels formed by PHB-polyphosphate complexes. | Provides Ca²⁺ for signaling and may be structurally linked to PHA granules. |

| Efflux Pumps (Primary) | Utilize ATP hydrolysis to actively pump Ca²⁺ out of the cell. | Ca²⁺-ATPases. britannica.com | Maintains low cytosolic Ca²⁺ levels, essential for proper cell function and signaling. |

| Efflux Pumps (Secondary) | Use ion gradients (e.g., proton motive force) to export Ca²⁺. | Ca²⁺/H⁺ antiporters. | Contributes to Ca²⁺ homeostasis. |

| Binding Proteins | Bind intracellular Ca²⁺ to buffer its concentration and transduce signals. | Calmodulin-like proteins. nih.gov | Mediate Ca²⁺-dependent signaling pathways that can influence gene expression and metabolic regulation, potentially affecting the switch to PHA synthesis. nih.gov |

| Extracellular Interaction | Ca²⁺ ions interact with extracellular polymers and surface proteins. | Binding to polysaccharides in biofilms. nih.gov | Enhances biofilm formation and may promote the growth of PHA-accumulating microbial consortia. nih.gov |

Future Directions and Emerging Research Paradigms

Unveiling Underexplored Molecular Mechanisms and Biological Pathways

While the primary mechanisms of action of 4-hydroxybutyrate are beginning to be understood, significant gaps in our knowledge remain. Future research is poised to delve into the more subtle and complex molecular interactions and biological pathways influenced by this compound.

One of the key signaling roles of the related molecule, β-hydroxybutyrate (BHB), is the inhibition of class I histone deacetylases (HDACs), which leads to the regulation of gene expression. nih.govnih.govnih.gov This epigenetic modification has been linked to neuroprotection and reduced inflammation. nih.gov However, the full spectrum of HDAC isoforms inhibited by 4-hydroxybutyrate and the downstream transcriptional consequences are yet to be fully elucidated. Future investigations will likely focus on identifying the specific genes and signaling pathways that are epigenetically modulated by Calcium bis(4-hydroxybutyrate) and the functional outcomes of these changes in different cell types and tissues.

Another important area of investigation is the interaction of 4-hydroxybutyrate with G-protein-coupled receptors (GPCRs). The related ketone body, BHB, is known to activate HCAR2 and FFAR3, influencing lipid metabolism and inflammatory responses. mdpi.comresearchgate.net The precise binding kinetics and downstream signaling cascades initiated by Calcium bis(4-hydroxybutyrate) at these and potentially other, as-yet-unidentified, GPCRs represent a significant frontier in understanding its pleiotropic effects.

Furthermore, the influence of 4-hydroxybutyrate on ion channels is an area ripe for exploration. It has been shown that β-hydroxybutyrate can modulate the activity of K+ and Ca2+ channels, which has implications for neuronal excitability and function. nih.gov A deeper understanding of how Calcium bis(4-hydroxybutyrate) specifically affects the diverse array of ion channels in different neuronal and non-neuronal tissues could reveal novel therapeutic targets for a range of neurological and cardiovascular conditions. The interaction of BHB with the NLRP3 inflammasome, leading to a reduction in inflammatory cytokines, also presents a compelling avenue for future research into the anti-inflammatory properties of its 4-hydroxybutyrate counterpart. nih.gov

Integration of Advanced Computational and Experimental Biophysical Techniques

To unravel the complexities of Calcium bis(4-hydroxybutyrate)'s molecular interactions, the integration of advanced computational and experimental biophysical techniques is paramount. These approaches will enable researchers to visualize and quantify the binding of this small molecule to its biological targets with unprecedented detail.

Computational Approaches: Molecular dynamics (MD) simulations and molecular docking are powerful in silico tools that can predict and analyze the binding of ligands to their protein targets. unc.edunih.gov Future computational studies will likely focus on modeling the interaction of 4-hydroxybutyrate with its known and putative receptors, including GPCRs and ion channels. These simulations can provide insights into the binding affinity, conformational changes, and the key amino acid residues involved in the interaction, thereby guiding the design of future experimental studies and the development of novel therapeutic agents.

Experimental Biophysical Techniques: A suite of advanced biophysical methods can be employed to validate and expand upon computational findings. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET) can provide quantitative data on binding affinities, kinetics, and thermodynamics of the interaction between Calcium bis(4-hydroxybutyrate) and its target proteins. frontiersin.orgdrugtargetreview.com Furthermore, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can be utilized to determine the high-resolution three-dimensional structures of 4-hydroxybutyrate in complex with its biological targets, offering a detailed atomic-level understanding of the binding mechanism.

The following table summarizes some of the advanced techniques that are poised to play a crucial role in future research on Calcium bis(4-hydroxybutyrate):

| Technique | Application in Calcium bis(4-hydroxybutyrate) Research | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interactions between 4-hydroxybutyrate and its target proteins (e.g., GPCRs, ion channels). | Provides information on binding stability, conformational changes, and interaction pathways. |

| Molecular Docking | Predicting the preferred binding poses of 4-hydroxybutyrate within the active sites of its receptors. | Helps in identifying key binding residues and estimating binding affinities. |

| Isothermal Titration Calorimetry (ITC) | Measuring the heat changes upon binding of 4-hydroxybutyrate to its target molecules. | Quantifies binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). frontiersin.org |

| Surface Plasmon Resonance (SPR) | Monitoring the real-time binding of 4-hydroxybutyrate to immobilized target proteins. | Determines association and dissociation rate constants (kon, koff) and binding affinity (Kd). drugtargetreview.com |

| Fluorescence Resonance Energy Transfer (FRET) | Studying the proximity and interaction between 4-hydroxybutyrate (or a fluorescent analog) and its labeled target. | Provides information on binding events and conformational changes in real-time. frontiersin.org |

| X-ray Crystallography | Determining the high-resolution 3D structure of 4-hydroxybutyrate in complex with its crystalline target protein. | Reveals the precise atomic-level details of the binding interaction. drugtargetreview.com |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizing the structure of large protein complexes that bind 4-hydroxybutyrate, especially membrane proteins. | Provides near-atomic resolution structures of targets that are difficult to crystallize. |

Exploration of Novel Biotechnological and Engineered Biomaterial Applications

Beyond its direct physiological effects, the chemical structure of 4-hydroxybutyrate makes it a valuable precursor for the synthesis of biodegradable polymers with significant potential in biotechnology and materials science.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. wikipedia.org Poly(4-hydroxybutyrate) (P4HB) and its copolymers, such as poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)), are particularly interesting due to their biocompatibility and tunable mechanical properties. wikipedia.orgnih.gov Future research will likely focus on leveraging Calcium bis(4-hydroxybutyrate) as a precursor for the microbial production of these bioplastics. This could involve engineering metabolic pathways in bacteria to efficiently convert 4-hydroxybutyrate into P4HB and its copolymers. nih.gov The resulting biomaterials could find applications in medical devices, drug delivery systems, and tissue engineering scaffolds. researchgate.netnih.gov

The development of engineered biomaterials incorporating Calcium bis(4-hydroxybutyrate) is another promising avenue. For instance, the compound could be incorporated into hydrogels or other matrices to create scaffolds that not only provide structural support for tissue regeneration but also release 4-hydroxybutyrate in a controlled manner to modulate cellular responses, such as reducing inflammation or promoting cell survival. The inherent biodegradability of P4HB means that such implants would not require surgical removal after they have served their purpose. wikipedia.org

Interdisciplinary Research at the Interface of Bioinorganic Chemistry, Synthetic Biology, and Systems Neuroscience

The future of Calcium bis(4-hydroxybutyrate) research lies in a highly interdisciplinary approach, integrating concepts and methodologies from diverse scientific fields.

Bioinorganic Chemistry: The presence of the calcium cation in Calcium bis(4-hydroxybutyrate) warrants a closer look from a bioinorganic perspective. Calcium ions are ubiquitous second messengers involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. Future studies could explore whether the delivery of 4-hydroxybutyrate as a calcium salt leads to unique physiological effects compared to other salt forms, potentially due to synergistic interactions between the anion and the cation at the cellular or tissue level.

Synthetic Biology: The principles of synthetic biology offer exciting possibilities for both the production and study of 4-hydroxybutyrate. Engineered microorganisms could be designed to produce Calcium bis(4-hydroxybutyrate) from renewable feedstocks, providing a sustainable and cost-effective manufacturing platform. biorxiv.org Furthermore, synthetic biology tools could be used to create novel biosensors that can detect and quantify 4-hydroxybutyrate levels in real-time within biological systems. These biosensors could be invaluable for studying the pharmacokinetics and pharmacodynamics of the compound with high spatiotemporal resolution.

Systems Neuroscience: To fully comprehend the impact of Calcium bis(4-hydroxybutyrate) on the brain, a systems-level approach is necessary. This involves integrating experimental data from electrophysiology, neuroimaging, and behavioral studies with computational models of neural circuits. nih.gov By understanding how 4-hydroxybutyrate modulates the activity of individual neurons and synapses, and how these changes propagate through complex neural networks, researchers can gain a more holistic understanding of its effects on brain function and its potential as a therapeutic for neurological disorders. sciencerepository.org This approach will be crucial for elucidating its role in conditions such as epilepsy, neurodegenerative diseases, and traumatic brain injury. sciencerepository.orgwikipedia.org

Q & A

Q. How can 4-hydroxybutyrate be synthesized in laboratory settings for experimental use?

Methodological Answer: Non-commercial synthesis of 4-hydroxybutyrate can be achieved enzymatically using recombinant succinate semialdehyde reductase (e.g., PGN_0724) to convert succinate semialdehyde to 4-hydroxybutyrate. This requires a reaction mixture containing 40 mM potassium phosphate buffer (pH 8.0), 0.5 mM succinate semialdehyde, 0.5 mM NADH, and 1 mM MnCl₂, incubated at 37°C for 60 minutes. Verification involves spectrophotometric measurement of NADH consumption at 340 nm and confirmation via gas chromatography-mass spectrometry (GC/MS) . Microbial production using genetically engineered strains (e.g., E. coli expressing 4-hydroxybutyrate dehydrogenase) is another viable approach, as demonstrated in patent methodologies .

Q. What analytical methods are recommended for quantifying 4-hydroxybutyrate in biological samples?

Methodological Answer: Spectrophotometric assays (e.g., tracking NADH oxidation at 340 nm) and GC/MS are primary methods for quantification. For enzymatic activity studies, citrate synthase-coupled assays can measure acetyl-CoA consumption. In mammalian systems, stable isotope tracing (e.g., ¹³C-labeled 4-hydroxybutyrate) combined with metabolomic profiling via LC-MS or NMR is critical for tracking metabolic flux and identifying downstream intermediates .

Q. What physiological roles does 4-hydroxybutyrate play in mammalian systems, and how can its effects be studied in model organisms?

Methodological Answer: In mammals, 4-hydroxybutyrate acts as a neurotransmitter and is implicated in disorders like succinic semialdehyde dehydrogenase deficiency. To study its effects, use knockout mouse models to mimic metabolic disorders, paired with behavioral assays (e.g., seizure thresholds) and tissue-specific metabolomics (brain/liver) to quantify 4-hydroxybutyrate and its toxic derivatives (e.g., 4-phospho-butyryl-CoA) .

Advanced Research Questions

Q. What are the conflicting findings regarding the enzymatic conversion of 4-hydroxybutyrate to 4-hydroxybutyryl-CoA, and how can these contradictions be resolved experimentally?

Methodological Answer: Annotations of PGN_0725 as a 4-hydroxybutyrate CoA transferase conflict with experimental data showing no acetyl-CoA consumption in recombinant assays . To resolve this, perform:

- Activity assays : Test recombinant proteins under varied conditions (e.g., pH, cofactors).

- Genetic complementation : Express PGN_0725 in microbial systems lacking endogenous CoA transferases and monitor growth on 4-hydroxybutyrate.

- Structural analysis : Use X-ray crystallography or cryo-EM to identify active-site residues and compare with known CoA transferases .

Q. How does the 3-hydroxypropionate/4-hydroxybutyrate cycle contribute to carbon fixation in microbial systems, and what experimental approaches can validate its activity?

Methodological Answer: This cycle enables autotrophic CO₂ fixation in extremophiles. Validate activity via:

- Isotopic labeling : Track ¹³CO₂ incorporation into 4-hydroxybutyrate and downstream metabolites.

- Metagenomic analysis : Identify key genes (e.g., 4-hydroxybutyryl-CoA dehydratase) in microbial communities.

- Enzyme assays : Measure activity of cycle-specific enzymes (e.g., succinyl-CoA reductase) in cell lysates under anaerobic conditions .

Q. How can researchers investigate the neurotoxic mechanisms of 4-hydroxybutyrate accumulation, particularly regarding unidentified metabolites?

Methodological Answer: Untargeted metabolomics (GC-MS/LC-MS) of brain tissue from 4-hydroxybutyrate-exposed models can identify novel metabolites. Combine this with isotopic tracing (4-hydroxy-[¹³C₄]butyrate) to track carbon flow into uncharacterized compounds. In vitro neuronal cultures exposed to 4-hydroxybutyrate can assess cytotoxicity via viability assays (MTT) and mitochondrial dysfunction markers (ATP/ROS levels) .

Q. What genetic engineering strategies enhance microbial production of 4-hydroxybutyrate, and how can their efficiency be optimized?

Methodological Answer: Overexpress rate-limiting enzymes (e.g., 4-hydroxybutyrate dehydrogenase) in E. coli or C. kluyveri using plasmid-based systems. Optimize fermentation conditions (e.g., pH, temperature, carbon source) via design-of-experiment (DoE) approaches. Use CRISPR interference to downregulate competing pathways (e.g., acetate production). Monitor titers via HPLC and adjust fed-batch strategies to minimize substrate inhibition .

Methodological Best Practices

Q. What are the best practices for maintaining integrity in reporting experimental data on 4-hydroxybutyrate metabolism?

- Lab notebooks : Document reaction conditions, negative controls, and raw data (e.g., spectrophotometric readings).

- Replication : Repeat experiments across biological replicates to ensure reproducibility.

- Data transparency : Share primary datasets (e.g., GC/MS chromatograms) in supplementary materials and adhere to reporting standards (e.g., STAR Methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.